

Methyl Ganoderate C6 (CAS: 105742-81-2): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Methyl ganoderate C6	
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An In-depth Examination of a Bioactive Triterpenoid from Ganoderma lucidum

Introduction

Methyl ganoderate C6 is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum (Reishi). As a member of the ganoderic acids family, which are largely responsible for the pharmacological activities of G. lucidum, Methyl ganoderate C6 has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific data on Methyl ganoderate C6, focusing on its physicochemical properties, biological activities, and underlying mechanisms of action, presented in a format tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Methyl ganoderate C6 is a solid compound at room temperature. Its molecular structure and properties are summarized in the table below.



Property	Value	Source
CAS Number	105742-81-2	N/A
Molecular Formula	C31H44O8	N/A
Molecular Weight	544.68 g/mol	N/A
Physical State	Solid	[1]
Predicted Density	1.22 g/cm ³	N/A

Biological Activities and Quantitative Data

Methyl ganoderate C6 has been evaluated for several biological activities. The primary quantitative data available pertains to its inhibitory effects on P-glycoprotein and α -glucosidase. While broader anti-inflammatory and neuroprotective activities are attributed to Ganoderma triterpenoids as a class, specific quantitative data for **Methyl ganoderate C6** in these areas is not extensively documented in the current literature.

Table 2.1: Enzyme and Protein Inhibition Data

Target	Assay	IC ₅₀ (μΜ)	Test System
P-glycoprotein (P-gp)	Calcein-AM uptake assay	17.0 ± 1.5	P-gp overexpressing MDCK-MDR1 cells
α-Glucosidase	α-Glucosidase inhibitory assay	> 200	Saccharomyces cerevisiae α- glucosidase

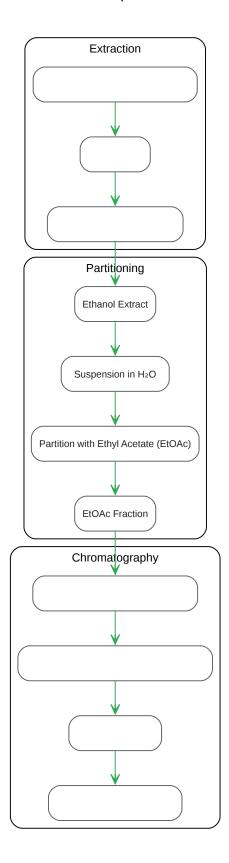
Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the protocols used to determine the biological activities of **Methyl ganoderate C6**.

Isolation and Purification of Methyl Ganoderate C6



The isolation of **Methyl ganoderate C6** is typically achieved from the fruiting bodies of Ganoderma lucidum. A general workflow for this process is as follows:





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Caption: General workflow for the isolation of **Methyl ganoderate C6**.

Methodology:

- Extraction: The air-dried and powdered fruiting bodies of G. lucidum are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively
 with a solvent of increasing polarity, such as ethyl acetate.
- Chromatographic Separation: The ethyl acetate fraction, which is rich in triterpenoids, is subjected to multiple rounds of column chromatography. This typically includes silica gel chromatography followed by Sephadex LH-20 to remove pigments and smaller molecules.
- Final Purification: The final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield pure **Methyl ganoderate C6**. The structure of the isolated compound is then confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

P-glycoprotein (P-gp) Inhibition Assay

The inhibitory effect of **Methyl ganoderate C6** on P-gp-mediated drug efflux is determined using a calcein-AM uptake assay in a P-gp overexpressing cell line.

Cell Line: Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1).

Protocol:

- MDCK-MDR1 cells are seeded in 96-well plates and cultured to confluence.
- The cells are pre-incubated with various concentrations of **Methyl ganoderate C6** or a positive control (e.g., verapamil) in Hanks' balanced salt solution (HBSS) for 30 minutes at 37°C.



- Calcein-AM, a non-fluorescent substrate of P-gp, is added to each well and incubated for another 60 minutes.
- Inside the cells, calcein-AM is hydrolyzed by esterases to the fluorescent calcein. P-gp actively pumps calcein-AM out of the cell, reducing the intracellular fluorescence.
- After incubation, the cells are washed with ice-cold HBSS to stop the reaction.
- The intracellular fluorescence of calcein is measured using a fluorescence microplate reader.
- Increased fluorescence in the presence of **Methyl ganoderate C6** indicates inhibition of P-gp activity. The IC₅₀ value is calculated from the dose-response curve.

α-Glucosidase Inhibition Assay

The inhibitory activity against α -glucosidase is measured spectrophotometrically.

Enzyme Source: α -Glucosidase from Saccharomyces cerevisiae.

Protocol:

- A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 6.8), α-glucosidase enzyme solution, and various concentrations of Methyl ganoderate C6.
- The mixture is pre-incubated at 37°C for 15 minutes.
- The reaction is initiated by adding the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG).
- The plate is incubated for another 15 minutes at 37°C.
- The enzymatic reaction, which hydrolyzes pNPG to p-nitrophenol, is stopped by adding sodium carbonate solution.
- The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm.
- Acarbose is typically used as a positive control. The percentage of inhibition is calculated, and the IC₅₀ value is determined.



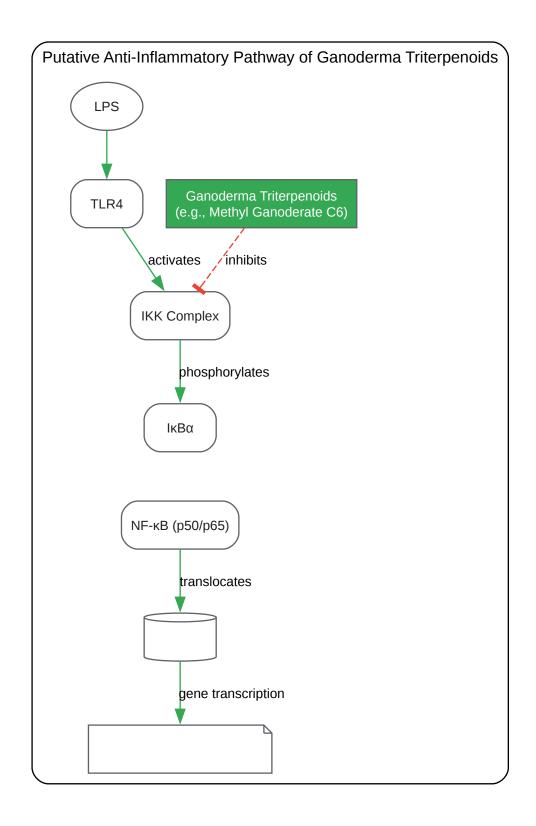
Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by **Methyl ganoderate C6** are limited, the broader class of Ganoderma triterpenoids is known to exert anti-inflammatory and neuroprotective effects through the modulation of key cellular signaling cascades, primarily the NF-kB and MAPK pathways.

Anti-Inflammatory Signaling

Ganoderma triterpenoids have been shown to suppress inflammatory responses in immune cells such as macrophages. This is often achieved by inhibiting the activation of the NF-kB pathway, a central regulator of inflammation.





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Caption: Putative inhibition of the NF-kB pathway by *Ganoderma* triterpenoids.





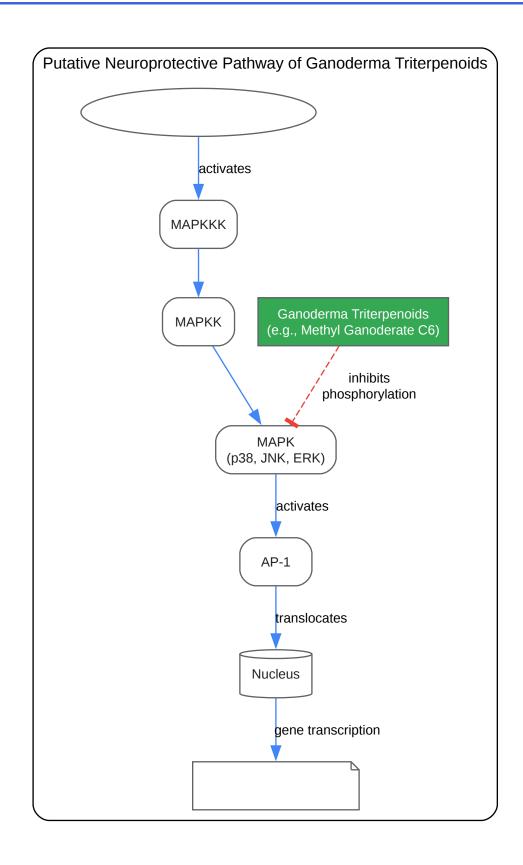


Mechanism: In response to inflammatory stimuli like lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) signaling cascade is activated. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is degraded, releasing the transcription factor NF-κB (p50/p65 dimer) to translocate into the nucleus. In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, leading to the production of cytokines like TNF-α and IL-6, and enzymes like iNOS. Ganoderma triterpenoids are thought to interfere with this pathway, potentially by inhibiting the IKK complex, thereby preventing NF-κB activation and subsequent inflammation.

Neuroprotective Signaling

The neuroprotective effects of Ganoderma triterpenoids are often linked to their ability to mitigate oxidative stress and inflammation in neuronal cells, which involves the MAPK signaling pathway.





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Caption: Putative modulation of the MAPK pathway by *Ganoderma* triterpenoids.



Mechanism: Cellular stressors, such as oxidative stress or exposure to amyloid-beta (Aβ) peptides, can activate the mitogen-activated protein kinase (MAPK) cascade. This involves a series of phosphorylations of MAPKKK, MAPKK, and finally the MAPK proteins (p38, JNK, and ERK). Activated MAPKs can then phosphorylate various downstream targets, including the transcription factor AP-1, which translocates to the nucleus to regulate genes involved in inflammation and apoptosis. By inhibiting the phosphorylation of key MAPKs like p38 and JNK, Ganoderma triterpenoids may protect neurons from stress-induced damage and death.

Conclusion and Future Directions

Methyl ganoderate C6 is a bioactive triterpenoid from Ganoderma lucidum with demonstrated inhibitory activity against P-glycoprotein, suggesting a potential role in overcoming multidrug resistance in cancer therapy. While its α-glucosidase inhibitory activity was found to be weak, the broader family of Ganoderma triterpenoids exhibits significant anti-inflammatory and neuroprotective properties, likely through the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on obtaining specific quantitative data for **Methyl ganoderate C6** in anti-inflammatory and neuroprotective assays to confirm its activity profile. Further studies are also warranted to elucidate the precise molecular targets within the identified signaling pathways and to evaluate its efficacy and safety in preclinical in vivo models. Such research will be pivotal in unlocking the full therapeutic potential of this natural compound.

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References

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